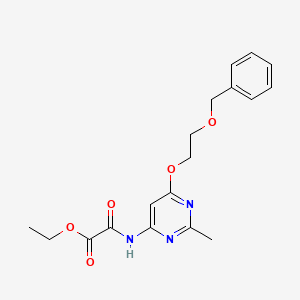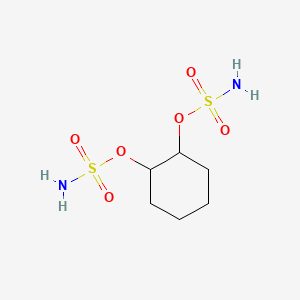
Sulfamic acid, 1,2-cyclohexanediyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamic acid, 1,2-cyclohexanediyl ester: is a chemical compound with the molecular formula C6H14N2O6S2 It is an ester derivative of sulfamic acid, where the sulfamic acid is esterified with 1,2-cyclohexanediol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid, 1,2-cyclohexanediyl ester typically involves the esterification of sulfamic acid with 1,2-cyclohexanediol. This reaction can be catalyzed by acidic or basic catalysts. One common method involves the use of sulfuryl fluoride (SO2F2) as a dehydrative coupling agent, which facilitates the esterification process at room temperature with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar dehydrative coupling agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions: Sulfamic acid, 1,2-cyclohexanediyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sulfamic acid and 1,2-cyclohexanediol.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions may involve reagents such as alkoxides or amines under mild conditions.
Major Products Formed:
Hydrolysis: Sulfamic acid and 1,2-cyclohexanediol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Aplicaciones Científicas De Investigación
Chemistry: Sulfamic acid, 1,2-cyclohexanediyl ester is used as a reagent in organic synthesis, particularly in the preparation of other ester derivatives and in catalysis .
Biology: In biological research, this compound can be used to study enzyme mechanisms and as a potential inhibitor of certain enzymes due to its structural similarity to natural substrates .
Medicine: The compound’s potential as a drug candidate is being explored, particularly in the development of enzyme inhibitors and other therapeutic agents .
Industry: In industrial applications, this compound is used in the synthesis of polymers and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of sulfamic acid, 1,2-cyclohexanediyl ester involves its interaction with molecular targets such as enzymes. The ester group can undergo hydrolysis, releasing sulfamic acid, which can then interact with the active sites of enzymes, inhibiting their activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific conditions of the reaction .
Comparación Con Compuestos Similares
Sulfamic acid: A simpler derivative of sulfamic acid without the ester group.
Sulfamic acid, 2,2,2-trichloroethyl ester: Another ester derivative with different substituents.
This detailed article provides a comprehensive overview of sulfamic acid, 1,2-cyclohexanediyl ester, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
77658-11-8 |
|---|---|
Fórmula molecular |
C6H14N2O6S2 |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
(2-sulfamoyloxycyclohexyl) sulfamate |
InChI |
InChI=1S/C6H14N2O6S2/c7-15(9,10)13-5-3-1-2-4-6(5)14-16(8,11)12/h5-6H,1-4H2,(H2,7,9,10)(H2,8,11,12) |
Clave InChI |
BBIWRFKOWXOEJI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)OS(=O)(=O)N)OS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


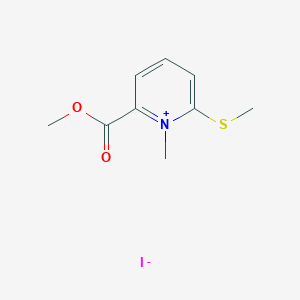
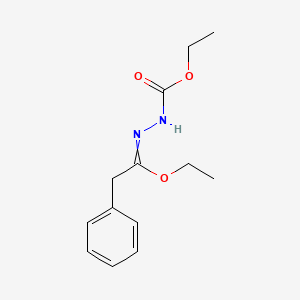
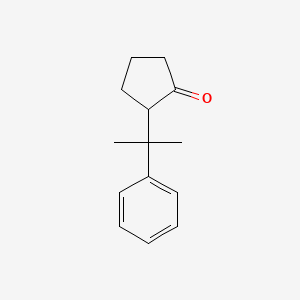
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
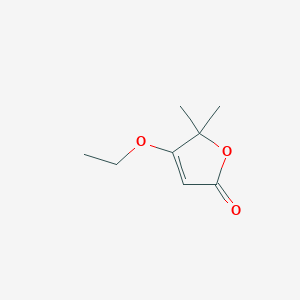
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
acetaldehyde](/img/structure/B14452501.png)
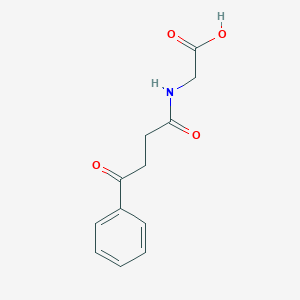

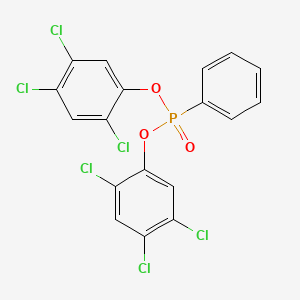
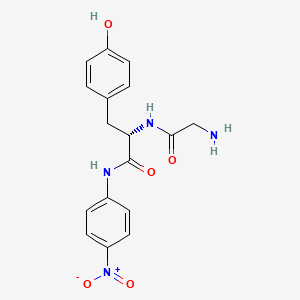
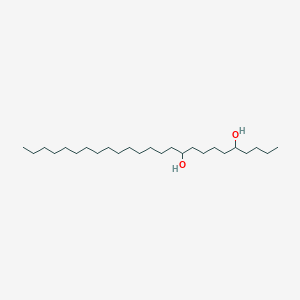
![3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide](/img/structure/B14452539.png)
